molecular formula C9H16ClNO2 B12313464 rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis

rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis

Cat. No.: B12313464
M. Wt: 205.68 g/mol
InChI Key: VAVXJEOECUVGJM-UHFFFAOYSA-N
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Description

rac-Methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, typically involves multiple steps, including the formation of the cyclopentane and pyrrole rings, followed by their fusion. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

rac-Methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-Methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

VAVXJEOECUVGJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC1CNC2.Cl

Origin of Product

United States

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